Fmoc-L-Lys(Acryloyl)-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

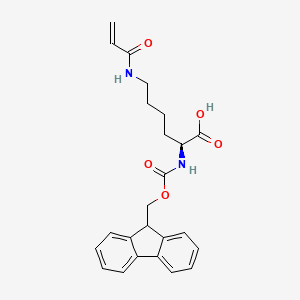

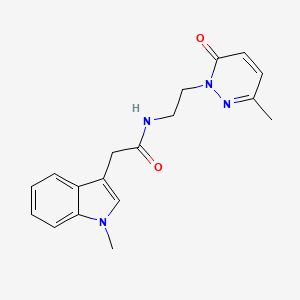

Fmoc-L-Lys(Acryloyl)-OH is a derivative of the amino acid lysine . It is used to incorporate an acrylamide moiety into peptides . The acryloyl residue can be further modified using 1,3-dipolar cycloaddition, radical polymerization, and 1,4-nucleophilic addition reactions .

Synthesis Analysis

The synthesis of Fmoc-L-Lys(Acryloyl)-OH involves the incorporation of an acrylamide moiety into peptides . This acryloyl residue can be further modified using various reactions such as 1,3-dipolar cycloaddition, radical polymerization, and 1,4-nucleophilic addition reactions .Molecular Structure Analysis

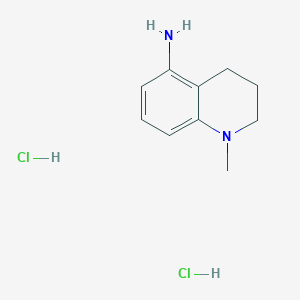

The molecular structure of Fmoc-L-Lys(Acryloyl)-OH is represented by the formula C24H26N2O5 . Its molecular weight is 422.47 g/mol . The compound is also known by other synonyms such as Fmoc-Lys(Acryloyl)-OH, Fmoc-AcrK, Fmoc-Acryloyl-Lysine, and (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-6-acrylamidohexanoic acid .Chemical Reactions Analysis

The chemical reactions involving Fmoc-L-Lys(Acryloyl)-OH primarily include the incorporation of an acrylamide moiety into peptides . This acryloyl residue can be further modified using various reactions such as 1,3-dipolar cycloaddition, radical polymerization, and 1,4-nucleophilic addition reactions .Physical And Chemical Properties Analysis

Fmoc-L-Lys(Acryloyl)-OH is a white to slight yellow to beige powder . It has a molecular weight of 422.47 g/mol and a formula of C24H26N2O5 .Scientific Research Applications

Peptide-Based Hydrogels for Biomedical Applications

Fmoc-L-Lys(Acryloyl)-OH can serve as a building block for peptide-based hydrogels (PHGs). These soft, water-swollen networks exhibit self-supporting properties and are biocompatible. Researchers have proposed Fmoc-derivatized cationic hexapeptides (referred to as series K) as a scaffold for bioprinting applications . These hydrogels can be used for drug delivery, tissue engineering, and diagnostic tools for imaging.

Tissue Engineering

Among the Fmoc-K derivatives, Fmoc-K3 hydrogel stands out. It displays rigidity (G’ = 2526 Pa) and supports cell adhesion, survival, and duplication. The gelification process relies on the correct balance of aggregation forces within the peptide sequences, including van der Waals, hydrogen bonding, and π–π stacking interactions .

Bio-Inspired Materials and Cell Cultivation

Fmoc-modified amino acids and peptides have inspired bio-materials. Researchers explore their use in cell cultivation, bio-templating, and creating physiologically relevant environments for in vitro experiments. The tunability and biocompatibility of Fmoc-L-Lys(Acryloyl)-OH make it suitable for these applications .

Mechanism of Action

Future Directions

The future directions of Fmoc-L-Lys(Acryloyl)-OH could involve its use in the synthesis of more complex peptides and proteins . Its ability to incorporate an acrylamide moiety into peptides and further modify the acryloyl residue using various reactions makes it a valuable tool in peptide and protein synthesis .

properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(prop-2-enoylamino)hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O5/c1-2-22(27)25-14-8-7-13-21(23(28)29)26-24(30)31-15-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20/h2-6,9-12,20-21H,1,7-8,13-15H2,(H,25,27)(H,26,30)(H,28,29)/t21-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIDAXYNHIPZWMC-NRFANRHFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-L-Lys(Acryloyl)-OH | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,4-dimethylphenyl)-5-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2550862.png)

![3-{2-[(4-fluorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,4-dichlorobenzyl)oxime](/img/structure/B2550865.png)

![5-[1-(2-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-phenylethyl)pentanamide](/img/structure/B2550866.png)

![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2550868.png)

![4-{4-[(4-methoxyphenyl)sulfonyl]piperazino}-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2550876.png)

![N-(3-{[7-methyl-3-(morpholin-4-ylcarbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)acetamide](/img/structure/B2550883.png)